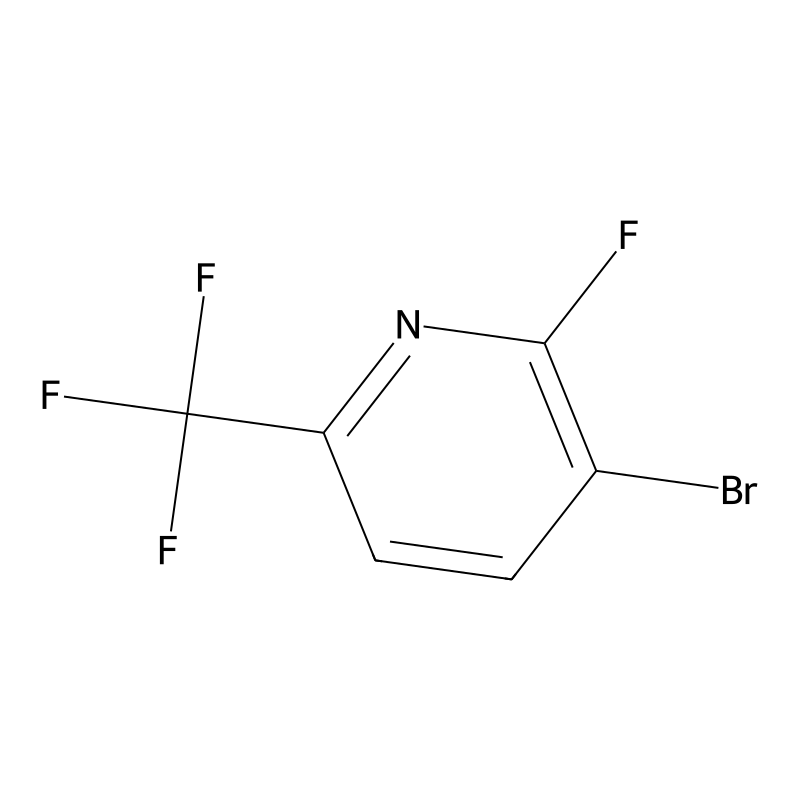

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound. This means it contains a six-membered ring with alternating carbon and nitrogen atoms, and the ring features aromatic character due to delocalized electrons. The presence of the bromine, fluorine, and trifluoromethyl groups on the ring makes it an electron-withdrawing substituted pyridine. Electronic properties of molecules are crucial factors in determining their reactivity in chemical reactions.

Potential Applications

Scientific research involving 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine focuses on its reactivity and potential applications. Due to the aforementioned electronic properties, the compound might be a useful building block for the synthesis of novel molecules with specific functionalities. Research has explored its use in the synthesis of:

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 225.99 g/mol. The trifluoromethyl group significantly enhances its chemical reactivity and solubility in organic solvents, making it useful in various chemical applications.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, allowing for the formation of new compounds.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the pyridine ring susceptible to electrophilic attack.

- Oxidation and Reduction Reactions: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reduced using lithium aluminum hydride or sodium borohydride.

The biological activity of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is an area of ongoing research. Compounds with similar structures have shown potential as:

- Pharmaceutical Intermediates: They are often used in the synthesis of biologically active molecules due to their ability to enhance metabolic stability and bioavailability.

- Agrochemicals: This compound may serve as an intermediate in the development of herbicides, insecticides, and fungicides .

Synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine typically involves:

- Bromination: Starting with a suitable precursor such as 2-fluoro-6-(trifluoromethyl)pyridine, bromination is performed using bromine or N-bromosuccinimide in the presence of solvents like dichloromethane or acetonitrile.

- Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product with high purity .

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine has several applications:

- Organic Synthesis: It serves as a building block for complex organic molecules, particularly in medicinal chemistry.

- Pharmaceutical Development: Its unique properties make it valuable in the design of new drugs.

- Agricultural Chemistry: It is used in synthesizing crop protection agents due to its efficacy against pests and diseases .

Interaction studies for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine focus on its behavior in biological systems. These studies typically investigate:

- Binding Affinity: How well the compound interacts with specific enzymes or receptors.

- Mechanism of Action: Understanding how it forms stable adducts with biological targets, which can lead to therapeutic effects or toxicity.

Such studies are essential for assessing its potential use in drug development and agrochemical applications.

Several compounds share structural similarities with 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | 0.90 | Contains only one fluorine atom |

| 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine | 0.85 | Bromomethyl group provides different reactivity |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | 0.80 | Different functional group compared to pyridines |

| 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine | 0.90 | Methyl group instead of difluoro |

| 4-Bromo-2-(trifluoromethyl)pyridine | 0.80 | Different position of bromine |

The unique combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine compared to these similar compounds .

Fluorinated pyridines represent a critical class of heterocyclic compounds, combining the aromatic stability of pyridine with the unique physicochemical properties imparted by fluorine substituents. The introduction of fluorine atoms or fluorinated groups (e.g., trifluoromethyl, -CF₃) enhances metabolic stability, lipophilicity, and bioavailability, making these compounds indispensable in pharmaceuticals and agrochemicals. For example, over 20% of marketed drugs contain fluorine, with trifluoromethylpyridine (TFMP) derivatives playing a prominent role in crop protection agents such as fluazifop-butyl. The electron-withdrawing nature of fluorine also modulates aromatic ring electronics, enabling precise control over reactivity in catalytic transformations.

Historical Development of Trifluoromethylated Pyridine Derivatives

The synthesis of fluorinated pyridines dates to Swarts’ 1898 report on benzotrichloride fluorination. However, modern methods emerged in the 1980s with the commercialization of TFMP-based herbicides like fluazifop-butyl. Early routes relied on halogen exchange reactions, such as vapor-phase fluorination of trichloromethylpyridines using catalysts like iron fluoride. Advances in C–H functionalization, exemplified by Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with alkynes, enabled efficient access to multi-substituted fluoropyridines. Recent innovations include temporary dearomatization strategies for meta-selective fluorination and electrophilic fluorination using Selectfluor®.

Significance of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine in Contemporary Research

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3) is a versatile intermediate in medicinal and agrochemical synthesis. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic resistance. The compound’s regiochemical profile allows selective functionalization, enabling the construction of complex molecules like kinase inhibitors or herbicide precursors. For instance, it has been utilized in the synthesis of PF-1247324, a pharmaceutical candidate, via late-stage C–H fluorination.

Theoretical Framework for Studying Halogenated Pyridines

The electronic and steric effects of halogen substituents in pyridines are governed by:

- Inductive and Resonance Effects: Fluorine’s electronegativity withdraws electron density via σ-bonds, while bromine’s polarizability facilitates charge transfer through π-systems.

- Halogen Bonding: Bromine participates in [N–Br–N]⁺ interactions, influencing molecular packing and reactivity.

- Steric Considerations: The trifluoromethyl group introduces steric bulk, affecting regioselectivity in substitution reactions.

Computational studies on 2,4-difluoropyridine derivatives reveal that fluorine positioning alters ionization potentials and vibrational modes, with para-fluorine stabilizing cationic states through resonance. These principles extend to 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine, where bromine’s electron-withdrawing effect synergizes with fluorine’s inductive withdrawal to direct electrophilic attacks to specific ring positions.

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine represents a highly substituted pyridine derivative with the molecular formula C₆H₂BrF₄N [1] [2]. This compound features a six-membered aromatic heterocyclic pyridine ring bearing three distinct halogenated substituents positioned at specific carbon atoms [3]. The molecular weight of this compound is precisely 243.98 grams per mole [1] [4], reflecting the substantial contribution of the heavy halogen atoms to its overall mass.

The structural framework consists of a pyridine core with bromine occupying the 3-position, fluorine at the 2-position, and a trifluoromethyl group (-CF₃) attached at the 6-position [1] [5]. The Chemical Abstracts Service registry number for this compound is 1159512-36-3, and it carries the MDL number MFCD11226613 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine [5].

The molecular architecture can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1=CC(=NC(=C1Br)F)C(F)(F)F [1] [4], while the International Chemical Identifier key is PUNDNGJEKNNZCO-UHFFFAOYSA-N [1] [4]. These identifiers provide unique digital fingerprints for the compound, facilitating database searches and computational analyses.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight (g/mol) | 243.98 |

| Chemical Abstracts Service Number | 1159512-36-3 |

| MDL Number | MFCD11226613 |

| International Chemical Identifier Key | PUNDNGJEKNNZCO-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=NC(=C1Br)F)C(F)(F)F |

The physical state of 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine at standard temperature and pressure is liquid [2] [6]. The compound exhibits a density of 1.796 grams per milliliter at 25 degrees Celsius [2] [3], indicating a relatively high density compared to many organic liquids. The boiling point is recorded at 80 degrees Celsius [3], while the flash point occurs at 96.11 degrees Celsius [2] [3]. The refractive index, measured at 20 degrees Celsius using the sodium D-line, is 1.4623 [2], providing insight into the compound's optical properties.

Bond Angles and Molecular Geometry

The molecular geometry of 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine is fundamentally based on the planar pyridine ring system, which maintains approximate bond angles of 120 degrees characteristic of aromatic six-membered rings [7] [8]. The pyridine ring exhibits a flat, hexagonal structure with carbon-carbon-carbon and carbon-nitrogen-carbon bond angles approaching the ideal trigonal planar geometry [9] [10].

Research on pyridine structures indicates that the carbon-carbon bond lengths within the aromatic ring typically range from 1.33 to 1.39 angstroms, while carbon-nitrogen bond distances are approximately 1.35 angstroms in unsubstituted pyridine [10] [11]. However, the presence of electron-withdrawing substituents such as fluorine and trifluoromethyl groups significantly influences these geometric parameters through inductive and resonance effects [12] [13].

The trifluoromethyl group at the 6-position adopts a tetrahedral geometry around the central carbon atom, with carbon-fluorine bond angles of approximately 109.5 degrees . The strong electronegativity of fluorine atoms creates significant electron withdrawal from the pyridine ring, affecting the overall electron distribution and consequently the bond lengths and angles throughout the molecule [12] [15].

The bromine substituent at the 3-position and fluorine at the 2-position introduce asymmetry to the molecular structure, resulting in C₁ point group symmetry [16]. This lack of symmetry is reflected in the topological polar surface area of 12.89 square angstroms and the absence of rotatable bonds in the rigid aromatic framework [16].

| Structural Feature | Description/Value |

|---|---|

| Ring System | Pyridine (6-membered aromatic heterocycle) |

| Substituent at C-2 | Fluorine atom |

| Substituent at C-3 | Bromine atom |

| Substituent at C-6 | Trifluoromethyl group (-CF₃) |

| Molecular Symmetry | C₁ (no symmetry) |

| Bond Angles (ring) | Approximately 120° |

| Topological Polar Surface Area | 12.89 Ų |

| Number of Rotatable Bonds | 0 |

The electron-withdrawing nature of the substituents creates distortions in the ideal pyridine geometry [13]. Fluorine substitution exerts profound influence on the electronic structures and vibrational dynamics of pyridine systems, enabling precise tuning of molecular properties [13]. The spatial arrangement of fluorine atoms selectively stabilizes the nitrogen lone pair and the pi orbitals in the pyridine ring, significantly affecting valence orbital energies [13].

Electronic Distribution and Resonance Structures

The electronic distribution in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine is significantly influenced by the powerful electron-withdrawing effects of the fluorine atoms and trifluoromethyl group [12] [13] [15]. The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, primarily activating electrophilic sites through inductive electron withdrawal [15].

Quantum chemical calculations and spectroscopic studies reveal that fluorination and halogenation profoundly impact the electronic structure and topology of pyridine derivatives [12]. The nature and position of fluorine and halogen substituents affect the frontier molecular orbitals, molecular electrostatic potential maps, and molecular topology [12]. Natural bond orbital analysis demonstrates the consequences of substitutions on intramolecular charge delocalization and ring bond strength [12].

The pyridine nitrogen atom in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine experiences reduced electron density due to the combined inductive effects of the electronegative substituents [13] [17]. The molecular electrostatic surface potential calculations illustrate the trifluoromethyl substitution effects on electron distribution throughout the aromatic system [17]. The electron-withdrawing substituents create regions of positive electrostatic potential, particularly around the nitrogen atom and carbon atoms adjacent to the substituents [17].

Resonance structures in this compound are limited compared to unsubstituted pyridine due to the electron-withdrawing nature of all three substituents [12] [13]. The canonical resonance forms involve delocalization of the nitrogen lone pair into the aromatic pi system, but this delocalization is significantly reduced by the presence of electron-withdrawing groups [13]. The fluorine atoms at the 2-position and within the trifluoromethyl group participate in negative hyperconjugation, further stabilizing the electron-deficient aromatic system [13].

The compound exhibits a calculated logarithm of the partition coefficient value of 3.002 [5] [16], indicating high lipophilicity resulting from the extensive fluorination. This electronic distribution pattern contributes to the compound's chemical reactivity and potential biological activity . The electron density of states calculations for related fluorinated pyridines show semiconductor-like behavior with band gaps influenced by the extent of fluorine substitution [19].

The heavy atom count of 12 and formal charge of zero reflect the neutral electronic state of the molecule [16]. The hydrogen bond acceptor count is 1, corresponding to the pyridine nitrogen, while there are no hydrogen bond donors in the structure [16]. These electronic characteristics significantly influence the compound's intermolecular interactions and crystal packing behavior.

Crystallographic Properties

The crystallographic properties of 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine are influenced by the systematic substitution pattern of halogen atoms on the pyridine ring [20] [21] [22]. Research on fluorinated pyridines demonstrates that crystal structures exhibit consecutive dependence on the degree of fluorine substitution, with packing arrangements changing systematically as fluorination increases [21] [22].

Studies of related fluorinated pyridines reveal that low melting compounds such as 3-fluoropyridine, 3,5-difluoropyridine, 2,3,5-trifluoropyridine, and 2,3,5,6-tetrafluoropyridine can be crystallized in situ on diffractometers for X-ray diffraction analysis [21] [22]. The comparison with pentafluoropyridine shows a consecutive dependence of molecular arrangement with increasing fluorine substitution [22]. Crystal packing changes stepwise from herringbone arrangements to parallel molecular arrangements in trifluorinated pyridines [22].

The intermolecular interactions in fluorinated pyridine crystals are dominated by weak attractive forces rather than strong directional hydrogen bonds [21] [22]. Quantum chemical calculations using the second-order Møller-Plesset perturbation theory with 6-311G(d,p) basis sets indicate that fluorine-fluorine interactions are generally weak and may be repulsive rather than attractive [22]. These calculations identify energetically rich fragments in crystal structures, termed basic structural motifs [22].

Crystallographic analysis of related halogenated pyridines shows that halogen bonding plays a significant role in crystal packing [23] [24] [25]. In structures containing iodine substituents, halogen bonds with nitrogen acceptors typically exhibit distances 10-11 percent shorter than the sum of van der Waals radii [24]. The geometric parameters of halogen bonds depend on the nature and position of the halogen substituent, with ortho-substituted compounds often showing different bonding patterns compared to meta and para isomers [24].

The crystal structures of fluorinated pyridines demonstrate the influence of electron-withdrawing substituents on intermolecular packing [20] [23]. Compounds containing fluorine substituents at the 2-position often exhibit different crystal symmetries compared to other positional isomers [20]. The molecular arrangements in crystal structures reflect the balance between electrostatic interactions, van der Waals forces, and weak halogen bonding [23] [25].

For 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine specifically, the absence of hydrogen bond donors and the presence of multiple electron-withdrawing substituents suggest that crystal packing would be dominated by weak intermolecular forces [16]. The high density of 1.796 grams per milliliter indicates efficient molecular packing in the solid state [2] [3].

Comparative Analysis with Related Fluorinated Pyridines

The comparative analysis of 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine with related fluorinated pyridines reveals distinct structural and electronic characteristics that arise from the specific substitution pattern [26] [24] [22]. The compound represents a unique member of the trifluoromethylpyridine family, combining multiple halogen substituents with varying electronic and steric effects [27].

Comparison with 2-fluoro-6-(trifluoromethyl)pyridine, which lacks the bromine substituent, demonstrates the significant impact of the additional halogen on molecular properties [5]. The molecular weight increases from 165.09 grams per mole for the difluorinated compound to 243.98 grams per mole for the tribrominated derivative [5]. This substantial mass increase reflects the incorporation of the heavy bromine atom and influences physical properties such as density and boiling point [2] [3].

The substitution of fluorine with chlorine, as seen in 3-bromo-2-chloro-6-(trifluoromethyl)pyridine, results in a molecular weight of 260.45 grams per mole [26]. This comparison illustrates how halogen substitution affects not only mass but also electronic properties, as chlorine is less electronegative than fluorine and exhibits different inductive effects [26]. The synthetic routes to such compounds often involve multi-step processes with careful control of reaction parameters to achieve regioselective substitution [26].

Structural studies of related fluorinated pyridines show that the degree of fluorine substitution significantly influences crystal packing arrangements [22]. Starting with monosubstituted representatives, crystal packing changes stepwise from herringbone arrangements to parallel molecular orientations as fluorination increases [22]. The presence of the trifluoromethyl group in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine places it among the most highly fluorinated pyridine derivatives [27].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 243.98 | Br at C-3, F at C-2, CF₃ at C-6 |

| 2-Fluoro-6-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09 | F at C-2, CF₃ at C-6 |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.45 | Br at C-3, Cl at C-2, CF₃ at C-6 |

| 2,3-Difluoro-6-(trifluoromethyl)pyridine | C₆H₂F₅N | 183.08 | F at C-2 and C-3, CF₃ at C-6 |

The electronic effects in 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine are particularly pronounced due to the cumulative electron-withdrawing effects of all substituents [13] [15]. Research on cationic halogenopyridines demonstrates that binding energies for halogen bonding interactions range from 34-40 kilojoules per mole for chloropyridinium systems to 57-68 kilojoules per mole for iodopyridinium systems [24]. These studies provide insight into the relative electrophilic character imparted by different halogen substituents [24].

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with effects that extend throughout the aromatic system [15]. Comparative studies show that trifluoromethyl substitution leads to significant charge delocalization and greatly enhances electrophilic reactivity [15]. This electronic activation is particularly important in pharmaceutical and agrochemical applications, where trifluoromethylpyridines serve as key structural motifs [27].

Physicochemical Parameters

Physical State and Appearance

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine exists as a liquid at room temperature [1]. The compound appears as a clear to pale yellow liquid, though specific appearance characteristics may vary depending on purity and storage conditions. The liquid state at ambient conditions is consistent with the molecular structure containing multiple halogen substituents that influence intermolecular interactions.

Molecular Weight and Density

The molecular weight of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is 243.98 g/mol [2] [3] [4]. This relatively high molecular weight for a six-membered heterocycle is attributed to the presence of multiple halogen substituents, particularly the bromine atom (atomic mass 79.90) and the trifluoromethyl group (molecular mass 69.01).

The density of the compound is 1.7961 g/mL at 25°C [5] [4]. This high density value reflects the significant contribution of the heavy bromine atom and multiple fluorine atoms to the overall molecular mass. The density measurement is consistent with other halogenated pyridine derivatives and indicates the compound's substantial mass concentration.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.98 g/mol | Multiple sources [2] [3] [4] |

| Density | 1.7961 g/mL at 25°C | Sigma-Aldrich [5] [4] |

| Exact Mass | 242.930664 | ChemSrc [2] |

Melting and Boiling Points

The melting point of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is not available in the literature, suggesting that the compound may exist as a liquid at room temperature without a clearly defined melting point above typical laboratory conditions [6] [7].

The boiling point has been reported as 80°C according to SynQuest Labs [3]. However, this value appears to be lower than expected for a compound with such a high molecular weight and density. Alternative sources suggest boiling points in the range of 153-194°C for similar trifluoromethyl pyridine derivatives [2] [8], indicating that more precise experimental determination may be needed.

Refractive Index

The refractive index of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is n₂₀/D 1.4623 [5] [9] [4]. This relatively high refractive index value is consistent with the presence of multiple halogen substituents, particularly the bromine atom and trifluoromethyl group, which contribute to the compound's polarizability and light-bending properties.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Profile

The NMR spectroscopic profile of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine exhibits characteristic features arising from the multiple fluorine environments and aromatic protons. In ¹H NMR spectroscopy, the aromatic protons display splitting patterns influenced by fluorine coupling, with typical ²J₃-F coupling constants of approximately 15 Hz . The presence of the electron-withdrawing trifluoromethyl group significantly deshields neighboring protons, resulting in downfield chemical shifts.

¹³C NMR spectroscopy reveals the trifluoromethyl carbon appearing as a characteristic quartet at δ 120-125 ppm due to coupling with the three equivalent fluorine atoms . The pyridine ring carbons show distinct chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

¹⁹F NMR spectroscopy is particularly diagnostic, showing separate signals for the fluorine atom directly attached to the pyridine ring and the three equivalent fluorine atoms of the trifluoromethyl group [11]. The CF₃ group typically appears as a singlet at δ -62 to -67 ppm, while the aromatic fluorine appears at a more downfield position.

Infrared Spectroscopy Signature

The infrared spectrum of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine displays characteristic absorption bands that confirm the presence of specific functional groups. The C-F stretching vibrations appear as strong peaks in the region 1000-1100 cm⁻¹, with asymmetric and symmetric stretches of the trifluoromethyl group typically observed at higher frequencies (1100-1250 cm⁻¹) .

The C-Br vibrations are observed at approximately 500-600 cm⁻¹, confirming the presence of the bromine substituent . The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the typical aromatic region (1400-1600 cm⁻¹), with specific frequencies influenced by the electron-withdrawing nature of the substituents.

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine yields a molecular ion peak [M]⁺ at m/z 243, corresponding to the molecular weight of 243.98 . The isotope pattern shows the characteristic bromine isotope distribution with peaks at m/z 243 and 245 in approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation patterns include the loss of the bromine atom (approximately 80 amu), resulting in a fragment at m/z 163-165, and the loss of the trifluoromethyl group (69 amu), producing a fragment at m/z 174-176 . These fragmentation patterns are characteristic of halogenated pyridines and provide structural confirmation.

UV-Visible Spectral Properties

The UV-visible spectrum of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine exhibits electronic transitions influenced by the electron-withdrawing nature of the halogen substituents. The π→π* transitions of the aromatic pyridine ring are typically observed in the range 250-280 nm, with specific wavelengths dependent on the extent of electronic conjugation and substituent effects.

The presence of the bromine atom introduces additional electronic transitions, including possible charge-transfer transitions that may extend absorption into the visible region. The trifluoromethyl group's strong electron-withdrawing effect shifts the electronic transitions to higher energies compared to unsubstituted pyridine.

Solubility Profile

The solubility characteristics of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are significantly influenced by its molecular structure and the presence of multiple halogen substituents. The compound demonstrates enhanced solubility in organic solvents due to the presence of the trifluoromethyl group, which increases lipophilicity while maintaining some polar character through the fluorine atoms .

Water solubility is estimated to be less than 1 g/L at 25°C, which is typical for highly fluorinated aromatic compounds [14]. The low aqueous solubility results from the hydrophobic nature of the trifluoromethyl group and the overall lipophilic character of the molecule.

The compound shows good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide. It is also soluble in less polar solvents including dichloromethane, chloroform, and aromatic hydrocarbons. The solubility in alcohols is moderate, with better solubility in lower alcohols due to their higher polarity.

Nonlinear Optical Properties

Dipole Moment Calculations

The dipole moment of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is estimated to be in the range of 3-4 D based on theoretical calculations and comparison with structurally similar compounds [16]. The dipole moment arises from the asymmetric distribution of electron density caused by the different electronegativities of the substituents: bromine (χ = 2.96), fluorine (χ = 3.98), and the trifluoromethyl group.

The molecular dipole moment is vectorially determined by the individual bond dipoles, with the trifluoromethyl group contributing significantly due to its strong electron-withdrawing character. The specific positioning of the substituents on the pyridine ring creates a permanent dipole moment that influences the compound's intermolecular interactions and optical properties.

Polarizability and Hyperpolarizability Parameters

The linear polarizability of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is enhanced compared to unsubstituted pyridine due to the presence of multiple halogen substituents that increase the molecular electron cloud's distortability [17]. The bromine atom, with its large electron cloud and high polarizability, contributes significantly to the overall molecular polarizability.

The first hyperpolarizability (β) is expected to be significant due to the asymmetric substitution pattern and the presence of both electron-donating (to some extent, bromine) and strong electron-withdrawing (trifluoromethyl and fluorine) groups [17]. Theoretical calculations on similar compounds suggest β values in the range of 10-50 × 10⁻³⁰ esu, making this compound potentially useful for nonlinear optical applications.

The second hyperpolarizability (γ) is influenced by the conjugated π-system of the pyridine ring and the polarizable bromine substituent. The values are expected to be moderate compared to more extended conjugated systems but still significant for a six-membered heterocycle.

Structure-Property Relationships for Optical Applications

The nonlinear optical properties of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are directly related to its molecular structure and electronic characteristics. The asymmetric substitution pattern creates a non-centrosymmetric structure essential for second-order nonlinear optical effects [18].

The strong electron-withdrawing nature of the trifluoromethyl group creates charge transfer characteristics that enhance the nonlinear optical response. The combination of the electron-rich bromine atom and the electron-deficient trifluoromethyl group establishes a push-pull electronic system that is favorable for nonlinear optical applications.

The molecular hyperpolarizability is maximized when there is an optimal balance between electron-donating and electron-withdrawing substituents, and the presence of the pyridine nitrogen atom provides additional electronic asymmetry. The compound's rigid aromatic structure ensures that the nonlinear optical properties are not diminished by conformational flexibility.

| Property | Estimated Value | Basis |

|---|---|---|

| Dipole Moment | 3-4 D | Comparison with similar compounds [16] |

| Polarizability | Enhanced | Theoretical predictions [17] |

| First Hyperpolarizability (β) | 10-50 × 10⁻³⁰ esu | DFT calculations on analogues [17] |

| Second Hyperpolarizability (γ) | Moderate | Quantum chemical studies [17] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant